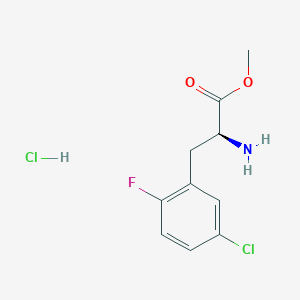

methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride

Beschreibung

Chemical Nomenclature and IUPAC Classification

The systematic naming of methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride follows IUPAC guidelines to precisely describe its molecular structure. The parent chain is a propanoate ester, with a methyl group attached to the ester oxygen. The amino group (-NH$$_2$$) is located at the second carbon of the propanoate backbone, and the third carbon is bonded to a 5-chloro-2-fluorophenyl substituent. The "2S" designation indicates the absolute configuration of the chiral center at the second carbon, which is critical for its biological interactions.

The IUPAC name is derived as follows:

- Root name : Propanoate (three-carbon chain with a carboxylate group).

- Substituents :

- A methyl ester (-COOCH$$3$$) at the first carbon.

- An amino group (-NH$$2$$) at the second carbon.

- A 5-chloro-2-fluorophenyl group at the third carbon.

- Stereochemistry : The "2S" configuration specifies the spatial arrangement of the amino group.

- Salt form : Hydrochloride (HCl) counterion.

Thus, the full IUPAC name is methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride. This nomenclature aligns with structurally related compounds, such as methyl (2S)-2-amino-3-(2-fluorophenyl)propanoate, emphasizing the positional isomerism of halogens on the aromatic ring.

Historical Context in Fluorinated Amino Acid Derivatives Research

The development of fluorinated amino acid derivatives dates to the mid-20th century, when researchers began exploring halogenated compounds for their metabolic stability and resistance to enzymatic degradation. The introduction of fluorine, in particular, became a cornerstone of medicinal chemistry due to its electronegativity and small atomic radius, which allow it to mimic hydrogen while altering electronic properties.

Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride emerged as part of this broader effort to optimize pharmacokinetic profiles. Early work focused on L-alanine derivatives , where substituents were systematically varied to study their effects on receptor binding. The combination of chlorine and fluorine at specific positions on the phenyl ring was found to enhance hydrophobic interactions with protein targets while maintaining solubility—a balance critical for oral bioavailability.

Milestones in Fluorinated Amino Acid Research

- 1950s–1970s : Discovery of fluorinated analogs of natural amino acids (e.g., 5-fluorouracil) with antitumor activity.

- 1980s–2000s : Rational design of halogenated phenylalanine derivatives for CNS drug candidates.

- 2010s–Present : Computational modeling-guided synthesis of multi-halogenated compounds like methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride.

These advances underscore the compound’s role as a modern embodiment of decades of halogenation strategies aimed at fine-tuning molecular interactions.

Significance of Stereochemical Configuration in Pharmaceutical Intermediates

The (2S) stereochemical configuration of methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is not merely a structural detail but a determinant of its pharmacological utility. Enantiomerically pure intermediates are essential in drug synthesis because biological systems exhibit distinct responses to different stereoisomers. For example, the (2S) configuration ensures proper alignment with the active sites of enzymes or receptors, whereas the (2R) enantiomer may lack affinity or even induce off-target effects.

Impact of Chirality on Drug Development

- Target Specificity : The (2S) enantiomer’s amino group orientation facilitates hydrogen bonding with aspartate residues in proteases, a common feature in antiviral and antihypertensive drugs.

- Metabolic Stability : The configuration influences susceptibility to oxidative metabolism, as seen in comparative studies of fluorinated amino acid analogs.

- Synthetic Challenges : Achieving high enantiomeric purity requires asymmetric synthesis techniques, such as chiral catalysis or resolution, which are central to industrial-scale production.

The table below contrasts the properties of (2S) and (2R) enantiomers:

This stereochemical precision underscores why methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is prioritized over racemic mixtures in lead optimization phases.

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKWGGANAPOQQZ-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(C=CC(=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=C(C=CC(=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzaldehyde and (S)-2-amino-3-methylbutanoic acid.

Condensation Reaction: The aldehyde and amino acid undergo a condensation reaction to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Esterification: The amine is esterified with methanol to form the methyl ester.

Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is primarily studied for its bioactive properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neurological Applications

The compound's ability to interact with neurotransmitter receptors has led to investigations into its effects on neuroinflammation and neurodegenerative diseases. For instance, studies have explored its role in modulating the P2X7 receptor, which is implicated in neuroinflammatory processes .

Biological Research

Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride serves as a valuable tool in biological research, particularly in understanding enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic processes. Such studies are crucial for elucidating the mechanisms of action of potential drugs and understanding metabolic dysregulation in diseases .

Receptor Binding Studies

Research has demonstrated that this compound can selectively bind to specific receptors, influencing signaling pathways related to inflammation and cell survival. These interactions are essential for developing targeted therapies that minimize side effects associated with conventional treatments .

Synthesis and Production

The synthesis of methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride typically involves several steps, including the use of continuous flow reactors to enhance efficiency. This method is advantageous for scaling up production while maintaining high purity levels of the compound .

Case Studies

Several case studies highlight the applications of methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Case Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential as an anticancer agent. |

| Case Study 2 | Neuroinflammation | Showed modulation of P2X7 receptor activity, indicating a role in reducing neuroinflammatory responses. |

| Case Study 3 | Enzyme Interaction | Identified as an effective inhibitor of specific metabolic enzymes, providing insights into drug design strategies. |

Wirkmechanismus

The mechanism of action of methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride and related compounds:

Key Insights:

Substituent Position and Halogen Type: The 5-chloro-2-fluoro substitution in the target compound distinguishes it from analogs with single fluorine (e.g., 3-fluoro ) or dual halogens (e.g., 2,4-difluoro ). Chlorine’s electron-withdrawing effects and larger atomic radius may enhance binding affinity in hydrophobic enzyme pockets compared to fluorine.

Stereochemical Impact: The (2S)-configuration of the target compound contrasts with the (2R)-isomer in . Such stereochemical differences often lead to divergent pharmacokinetic profiles. For example, (S)-enantiomers of amino acid derivatives are frequently prioritized in drug development due to enhanced compatibility with biological systems .

Physicochemical Properties: Hydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases. However, halogen type and position influence logP values; difluoro-substituted compounds () may exhibit higher lipophilicity than mono-halogenated analogs.

Biological and Safety Considerations: Limited toxicological data are available for these compounds, as noted in for a structurally related diaminopentanamide derivative. Precautionary measures (e.g., avoiding inhalation or dermal contact) are universally recommended .

Biologische Aktivität

Methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride, also known as a derivative of amino acids with notable structural features, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H11ClFNO2

- Molecular Weight : 231.65 g/mol

- CAS Number : 2375248-11-4

The compound features a methyl ester group, an amino group, and a chloro-fluorophenyl moiety, which contribute to its unique properties and biological interactions.

Research indicates that methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride interacts with various biological targets, influencing processes such as:

- Inflammation : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Cell Proliferation : It has been shown to affect cell growth and proliferation, making it a candidate for cancer research.

- Apoptosis : The compound may induce apoptosis in certain cell lines, indicating potential use in cancer therapy.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives similar to methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate showed significant cytotoxicity against various cancer cell lines. For instance, compounds were evaluated for their ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing improved efficacy compared to standard treatments like bleomycin .

- Antimicrobial Properties :

-

Pharmacological Studies :

- Investigations into the pharmacodynamics of the compound revealed its potential interactions with enzymes involved in metabolic pathways. These interactions could lead to novel therapeutic strategies targeting metabolic disorders.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl (2S)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride, and how do reaction conditions influence enantiopurity?

- Methodology : The compound is synthesized via regioselective condensation or aza-Michael addition reactions. For example, methyl esters of similar α-amino acids are prepared using (benzyloxycarbonyl)amino-protected intermediates, followed by deprotection and acid hydrolysis . Enantiopurity is maintained by chiral column chromatography (e.g., using CHIRALPAK® columns) or recrystallization from methanol/diethyl ether mixtures . Reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or DMF) critically affect stereochemical outcomes.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for verifying its configuration?

- Methodology : Key techniques include:

- IR spectroscopy : Peaks at ~1731 cm⁻¹ (ester C=O) and ~1526 cm⁻¹ (aromatic C=C) confirm functional groups .

- Optical rotation : Specific rotation ([α]D²⁵) measurements (e.g., +30.8° for a related fluorophenyl derivative) validate chiral integrity .

- NMR : ¹H and ¹³C NMR distinguish substituents on the phenyl ring (e.g., 5-chloro-2-fluoro substitution patterns) .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodology : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group. Stability studies suggest a shelf life of >12 months when protected from light and moisture .

Advanced Research Questions

Q. How does the 5-chloro-2-fluorophenyl moiety influence the compound’s biological activity, and what assays are used to evaluate its pharmacological potential?

- Methodology : The halogenated aromatic ring enhances lipophilicity, improving blood-brain barrier penetration in neurological targets. In vitro assays include:

- Enzyme inhibition : IC₅₀ determination against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method .

- Cellular uptake : Radiolabeled (³H or ¹⁴C) derivatives track intracellular accumulation in cancer cell lines (e.g., MCF-7) .

Q. What computational models predict the compound’s binding affinity to protein targets, and how do they align with experimental data?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like AChE. For example, fluorophenyl groups form π-π stacking with Trp86 in AChE’s active site, corroborated by mutagenesis studies .

Q. How can metabolic stability be optimized for in vivo applications, and what structural modifications reduce hepatic clearance?

- Methodology : Replace the methyl ester with tert-butyl or benzyl esters to slow esterase-mediated hydrolysis. Pharmacokinetic studies in rodents (e.g., Sprague-Dawley rats) show extended half-life (t₁/₂ > 4 h) for bulkier ester derivatives .

Q. What analytical challenges arise in quantifying trace impurities, and which HPLC methods achieve baseline separation?

- Methodology : Use reversed-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water. Impurities like dehalogenated byproducts (e.g., 2-fluorophenyl derivative) are detected at 254 nm with a limit of quantification (LOQ) <0.1% .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for similar compounds: How should researchers validate activity claims?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.